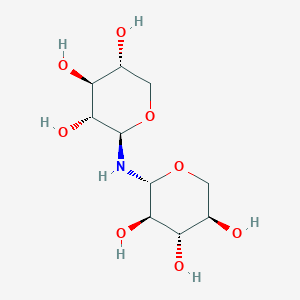
DI-beta-D-Xylopyranosylamine
説明
Di-beta-D-Xylopyranosylamine is a diglycosylamine . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The empirical formula of Di-beta-D-Xylopyranosylamine is C10H19NO8 . The molecular weight is 281.26 . The SMILES string representation is O[C@@H]1COC@@HC@H[C@H]2O)C@H[C@H]1O .
Physical And Chemical Properties Analysis
Di-beta-D-Xylopyranosylamine is a powder . It is soluble in water at a concentration of 50 mg/mL . The storage temperature is 2-8°C .
科学的研究の応用
Application Summary
DI-beta-D-Xylopyranosylamine has been used in the active site investigation of an inverting β-d-Xylosidase from Thermobifida fusca TM51 . The study involved direct chemical modifications of the enzyme’s catalytic amino acid residues .
Method of Application
The pH dependence curves of the kinetic parameters were determined using an artificial substrate p-nitrophenyl-β-d-xylopyranoside (pNP-Xyl) . Inhibition studies were conducted to understand the hydrophobic character of the glycon binding site . Carbodiimide-mediated chemical modifications of the enzyme were performed with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDAC) in the presence of glycine methyl ester .
Results
The study found that a carboxylate residue can be fundamental in the catalytic process . The β-d-xylopyranosylazide, a competitive inhibitor, protected the enzyme against inactivation, suggesting that the chemical modification impacting the activity took place in the active center .
Biomass-Derived Molecules
Application Summary
In recent years, β-xylopyranosides, including DI-beta-D-Xylopyranosylamine, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications .
Method of Application
The preparation of β-xylopyranosides involves general routes according to the nature of the glycosidic linkage and the aglycone moiety by chemical and enzymatic pathways .
Results
These molecules have found uses in different applications, such as activators in the biosynthesis of glycosaminoglycans, for enzyme inhibition, and as surfactants .
Transglycosylation
Application Summary
DI-beta-D-Xylopyranosylamine is a diglycosylamine generated from the transglycosylation of beta-D-xylopyranosylamine .
Method of Application
The process involves the transfer of a glycosyl donor to an acceptor, which in this case is beta-D-xylopyranosylamine .
Results
This process results in the formation of DI-beta-D-Xylopyranosylamine . The exact outcomes and applications of this process can vary depending on the specific context and conditions of the reaction .
Structure and Rearrangement Reactions
Application Summary
DI-beta-D-Xylopyranosylamine has been used in the study of structure and rearrangement reactions of some diglycosylamines .
Method of Application
The specific methods of application can vary depending on the exact nature of the study . Typically, these studies involve detailed chemical analysis and potentially the use of techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Results
The results of these studies can provide valuable insights into the structure and behavior of diglycosylamines, including DI-beta-D-Xylopyranosylamine .
Biomass-Derived Molecules
Application Summary
In recent years, β-xylopyranosides, including DI-beta-D-Xylopyranosylamine, have attracted renewed interest due to the development of biomass-derived molecules .
Method of Application
The preparation of β-xylopyranosides involves general routes according to the nature of the glycosidic linkage and the aglycone moiety by chemical and enzymatic pathways .
Results
These molecules have found uses in different applications, such as activators in the biosynthesis of glycosaminoglycans, for enzyme inhibition, and as surfactants .
Structure and Rearrangement Reactions
Application Summary
DI-beta-D-Xylopyranosylamine has been used in the study of structure and rearrangement reactions of some diglycosylamines .
Method of Application
The specific methods of application can vary depending on the exact nature of the study . Typically, these studies involve detailed chemical analysis and potentially the use of techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Results
The results of these studies can provide valuable insights into the structure and behavior of diglycosylamines, including DI-beta-D-Xylopyranosylamine .
Safety And Hazards
特性
IUPAC Name |
(2R,3R,4S,5R)-2-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO8/c12-3-1-18-9(7(16)5(3)14)11-10-8(17)6(15)4(13)2-19-10/h3-17H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQLRJPDYLYTMJ-IJNKSVJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2C(C(C(CO2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)N[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555914 | |
| Record name | (2R,3R,4S,5R)-2-{[(2R,3R,4S,5R)-3,4,5-Trihydroxyoxan-2-yl]amino}oxane-3,4,5-triol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DI-beta-D-Xylopyranosylamine | |
CAS RN |
62983-70-4 | |
| Record name | (2R,3R,4S,5R)-2-{[(2R,3R,4S,5R)-3,4,5-Trihydroxyoxan-2-yl]amino}oxane-3,4,5-triol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



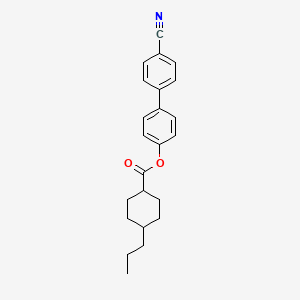


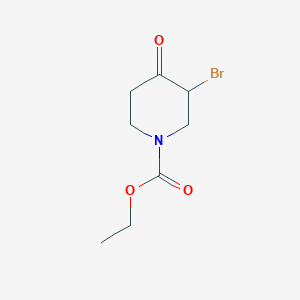

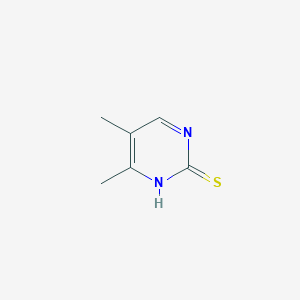
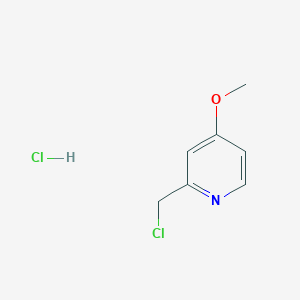
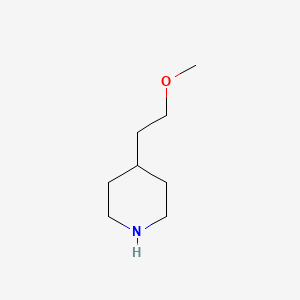
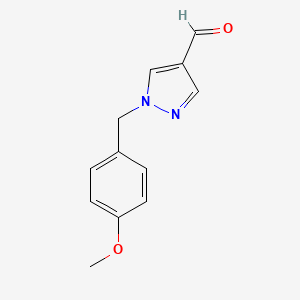

![[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1590806.png)


